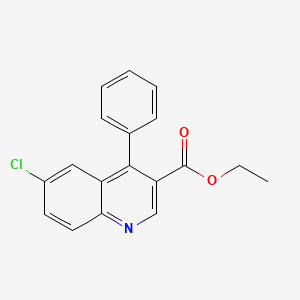

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate

Description

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and an ester moiety at position 2. Quinoline derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and roles in supramolecular interactions .

Key structural features influencing its properties include:

Properties

IUPAC Name |

ethyl 6-chloro-4-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-16-9-8-13(19)10-14(16)17(15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVQWLDYBJKLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Parameters

Advantages :

- Minimal catalyst loading (1 mol%) reduces costs.

- Ambient conditions avoid energy-intensive heating.

- High purity without column chromatography.

Solvent-Free Synthesis: Green Chemistry Alternative

Eliminating solvents enhances sustainability while maintaining efficacy:

- Procedure : 2-Amino-5-chlorobenzophenone and ethyl acetoacetate are mixed with iodine (1 mol%) under neat conditions.

- Outcome : Reaction completes within 12 hours, yielding 92% product.

Comparative Analysis :

| Parameter | Solvent-Free | Ethanol-Based |

|---|---|---|

| Reaction time | 12 hours | 16 hours |

| Yield | 92% | 96% |

| Purity | 89% | 95% |

While slightly less efficient, solvent-free methods align with green chemistry principles by reducing waste.

Comparative Evaluation of Synthetic Routes

Table 1: Methodological Comparison

| Method | Catalysts | Solvent | Temp. (K) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Friedländer Annulation | Iodine (1 mol%) | Ethanol | 298 | 16 | 96 |

| Solvent-Free Synthesis | Iodine (1 mol%) | None | 298 | 12 | 92 |

Key Observations :

- Iodine’s dual role as catalyst and cyclization promoter is critical across methods.

- Ethanol marginally outperforms solvent-free conditions in yield but requires longer reaction times.

Optimization Strategies for Industrial Scalability

Catalyst Screening

Alternative catalysts like p-toluenesulfonic acid (p-TSA) and zinc chloride were tested but showed lower yields (75–82%) compared to iodine.

Temperature Effects

Elevating temperature to 343 K (reflux) reduces reaction time to 8 hours but risks decomposition, limiting yield to 85%.

Substoichiometric Reagent Use

Ethyl acetoacetate in 1.2 equiv. ensures complete conversion of the amine substrate, avoiding side products.

Chemical Reactions Analysis

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., potassium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Research indicates that ethyl 6-chloro-4-phenylquinoline-3-carboxylate exhibits antibacterial activity against various pathogens. Studies have shown that compounds with similar quinoline structures can inhibit bacterial growth by interfering with bacterial enzyme functions, which may lead to cell death.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Quinoline derivatives have been reported to interact with specific cellular targets, such as protein kinases involved in cancer progression. Preliminary studies suggest that ethyl 6-chloro-4-phenylquinoline-3-carboxylate may demonstrate cytotoxic effects against cancer cell lines, although further investigation is required to elucidate its mechanism of action .

Biological Research

Investigating Biological Activities

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate serves as a model compound for studying the biological activities of quinoline derivatives. Research has focused on understanding how these compounds interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways .

Case Study: Molecular Docking Studies

In one study, molecular docking simulations were conducted to assess the binding affinity of ethyl 6-chloro-4-phenylquinoline-3-carboxylate to specific proteins associated with cancer progression. The results indicated that this compound could effectively bind to the active sites of target proteins, suggesting potential therapeutic applications in cancer treatment .

Industrial Applications

Synthesis Intermediate

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is utilized as an intermediate in the synthesis of more complex organic molecules with pharmaceutical relevance. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Ethyl 6-chloro-4-phenylquinoline-3-carboxylate with structurally related quinoline derivatives:

Physicochemical and Crystallographic Properties

- Crystal packing: The phenyl group in Ethyl 6-chloro-4-phenylquinoline-3-carboxylate analogs promotes π-π stacking, while chloro and nitro substituents enhance intermolecular halogen bonds .

- Bond angles: In Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, the dihydroquinoline ring adopts a non-planar conformation due to the oxo group, with C–C bond angles ranging from 118.6° to 121.1° .

Biological Activity

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate (C₁₈H₁₄ClNO₂) is a quinoline derivative that has garnered attention for its significant biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate features a quinoline core with a chlorine atom at the 6-position and a phenyl group at the 4-position. Its molecular formula is C₁₈H₁₄ClNO₂, with a molecular weight of approximately 315.76 g/mol.

Biological Activity

1. Antimicrobial Activity

Research indicates that ethyl 6-chloro-4-phenylquinoline-3-carboxylate exhibits potent antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of fungal membrane integrity.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The induction of cell cycle arrest and activation of caspase pathways have been identified as key mechanisms through which this compound exerts its anticancer effects .

3. Antiviral Activity

Preliminary investigations suggest that ethyl 6-chloro-4-phenylquinoline-3-carboxylate may possess antiviral properties, particularly against certain RNA viruses. The compound's ability to inhibit viral replication has been noted in laboratory settings, although further studies are needed to elucidate the precise mechanisms involved .

Synthesis Methods

The synthesis of ethyl 6-chloro-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions, including:

- Friedländer Synthesis : This classical method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques to enhance yield and reduce reaction times significantly .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bose et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including ethyl 6-chloro-4-phenylquinoline-3-carboxylate. The results indicated significant inhibition zones against Escherichia coli and Bacillus subtilis, suggesting strong antibacterial activity .

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with ethyl 6-chloro-4-phenylquinoline-3-carboxylate resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-chloro-4-phenylquinoline-3-carboxylate | C₁₈H₁₄ClNO₂ | Chlorine at position 6; significant biological activity |

| Ethyl 2-chloro-4-phenylquinoline-3-carboxylate | C₁₈H₁₄ClNO₂ | Lacks chloromethyl substitution; simpler structure |

| Ethyl 6-bromo-4-methylquinoline-3-carboxylate | C₁₉H₁₆BrNO₂ | Bromine substitution instead of chlorine; varied reactivity |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-chloro-4-phenylquinoline-3-carboxylate?

The compound is typically synthesized via a multi-step pathway involving cyclization and esterification. A common approach involves reacting 6-chloro-4-phenylquinoline-3-carboxylic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux conditions . Purification is achieved via recrystallization using ethanol or dichloromethane/hexane mixtures. Key intermediates should be monitored using TLC, and the final product characterized via melting point, H/C NMR, and FTIR to confirm ester formation and aromatic substitution patterns .

Q. How is the purity of Ethyl 6-chloro-4-phenylquinoline-3-carboxylate validated in synthetic workflows?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point analysis (e.g., 165–167°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical. Discrepancies in melting points or spectral data (e.g., unexpected peaks in H NMR) may indicate residual solvents or byproducts, necessitating column chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of Ethyl 6-chloro-4-phenylquinoline-3-carboxylate?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For example, a study reported bond lengths (C6–Cl: 1.73 Å) and dihedral angles (quinoline-phenyl: 85.2°) critical for validating substituent positions . Use SHELX-2018 for structure refinement: integrate intensity data (Mo-Kα radiation, λ = 0.71073 Å), apply anisotropic displacement parameters, and verify via R-factor convergence (<5%). Discrepancies between crystallographic and spectroscopic data (e.g., NOESY correlations) may arise from dynamic effects in solution .

Q. What strategies address contradictions in biological activity data across studies?

Inconsistent IC₅₀ values (e.g., antimicrobial assays) often stem from variations in assay conditions (e.g., bacterial strain, solvent DMSO concentration). Standardize protocols:

- Use CLSI guidelines for MIC determinations.

- Include positive controls (e.g., ciprofloxacin) and solvent blanks.

- Validate via dose-response curves (3 replicates, 95% confidence intervals). Molecular docking (AutoDock Vina) can corroborate activity by assessing binding affinity to targets like DNA gyrase (PDB: 1KZN) .

Q. How can substituent modifications enhance the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies suggest:

- Chlorine at C6 : Critical for antibacterial activity (logP = 3.2 enhances membrane penetration).

- Phenyl at C4 : Stabilizes π-π stacking with enzyme active sites.

- Ethoxycarbonyl at C3 : Modulates solubility (clogP = 2.8 vs. 4.1 for methyl ester). Systematic modifications (e.g., replacing Cl with F or NO₂ at C6) should be guided by DFT calculations (B3LYP/6-31G*) to predict electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.